5-Carboxyrhodamine 110 NHS Ester

Description

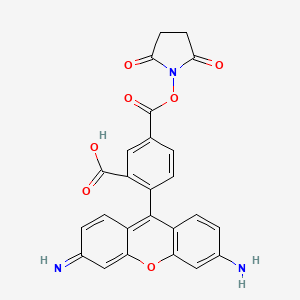

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O7/c26-13-2-5-16-19(10-13)34-20-11-14(27)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-28-21(29)7-8-22(28)30/h1-6,9-11,26H,7-8,27H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFESYRATOHCHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Carboxyrhodamine 110 NHS Ester: A Technical Guide to a Superior Green Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a highly efficient, amine-reactive fluorescent labeling dye that has emerged as a superior alternative to traditional green fluorophores, such as fluorescein (B123965) isothiocyanate (FITC). Its exceptional photostability and pH insensitivity make it an invaluable tool for a wide range of applications in biological research and drug development, where robust and reliable fluorescence detection is paramount. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for 5-Carboxyrhodamine 110 NHS Ester.

Core Properties and Advantages

This compound, also known as Rhodamine Green, is the nonsulfonated analog of the Alexa Fluor® 488 dye.[1][2] It covalently binds to primary amines on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[3] This reactivity makes it a versatile tool for generating brightly fluorescent bioconjugates.

The key advantages of this compound over other green fluorescent dyes, particularly fluorescein-based dyes, are its:

-

Exceptional Photostability: Conjugates of 5-Carboxyrhodamine 110 are significantly more resistant to photobleaching, allowing for longer exposure times during fluorescence microscopy and more reliable quantification in imaging experiments.[2][3]

-

pH Insensitive Fluorescence: The fluorescence intensity of 5-Carboxyrhodamine 110 is stable across a broad pH range of 4 to 9.[1][2] This is a critical feature for experiments in cellular environments where pH can fluctuate, ensuring consistent signal intensity.

-

High Fluorescence Quantum Yield: Bioconjugates of 5-Carboxyrhodamine 110 exhibit a high fluorescence quantum yield, resulting in bright and easily detectable signals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 5-Carboxyrhodamine 110 and compares it with other commonly used green fluorescent dyes.

| Property | 5-Carboxyrhodamine 110 | Fluorescein (FITC) | Alexa Fluor® 488 |

| Excitation Maximum (λex) | ~502 nm | ~494 nm | ~495 nm |

| Emission Maximum (λem) | ~527 nm | ~518 nm | ~519 nm |

| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | ~70,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | High (conjugate dependent) | ~0.92 (in 0.1 M NaOH) | ~0.92 |

| pH Sensitivity | Insensitive (pH 4-9) | Highly sensitive | Insensitive |

| Photostability | Very High | Low | High |

| Molecular Weight (NHS Ester) | ~471.43 g/mol | ~473.4 g/mol | ~643.4 g/mol |

| Solubility | DMSO, DMF | DMSO, DMF | Water, DMSO, DMF |

Applications

The robust fluorescent properties of this compound make it suitable for a variety of applications, including:

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): For the fluorescent labeling of primary and secondary antibodies to visualize the localization of specific proteins in cells and tissues.

-

Flow Cytometry: To label antibodies or other probes for the identification and quantification of specific cell populations.

-

Fluorescence Microscopy: For high-resolution imaging of cellular structures and dynamic processes.

-

Glycobiology: For the fluorescent labeling of glycoproteins and other carbohydrates.

-

Bioconjugation: For the general labeling of proteins, peptides, and nucleic acids for use in various biochemical and cellular assays.

-

Fluorescence Correlation Spectroscopy (FCS): The bright and stable fluorescence of its conjugates makes it a suitable dye for FCS applications.[2]

Experimental Protocols

Protein (Antibody) Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification column (e.g., gel filtration, dialysis cassette)

-

Reaction tubes

-

Vortexer and centrifuge

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Adjust pH of Protein Solution: Add an appropriate volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3. This is crucial for the efficient reaction of the NHS ester with primary amines.

-

Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for using a 5-Carboxyrhodamine 110-labeled antibody for immunofluorescence staining of adherent cells.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

5-Carboxyrhodamine 110-labeled primary or secondary antibody

-

Mounting medium (with or without DAPI)

-

Microscope slides

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in chamber slides.

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If staining an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the 5-Carboxyrhodamine 110-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a directly labeled primary antibody, skip this step.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for the green emission of 5-Carboxyrhodamine 110.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Workflow for labeling proteins with this compound.

Caption: Experimental workflow for immunofluorescence staining.

Conclusion

This compound is a high-performance fluorescent dye that offers significant advantages for the labeling of biomolecules. Its superior photostability and pH insensitivity, coupled with its bright green fluorescence, make it an excellent choice for a wide array of applications in modern biological research. By following the protocols outlined in this guide, researchers can effectively utilize this powerful tool to generate high-quality, reproducible data in their fluorescence-based assays.

References

- 1. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 5/6-Carboxyrhodamine 110-PEG3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

An In-Depth Technical Guide to 5-Carboxyrhodamine 110 NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research. This document is intended to serve as a technical resource for professionals in the fields of life sciences and drug development, offering detailed information to facilitate its effective use in laboratory settings.

Core Chemical and Physical Properties

5-Carboxyrhodamine 110 (often abbreviated as CR110) is a fluorescent dye belonging to the rhodamine family. The N-hydroxysuccinimidyl ester functional group makes it an amine-reactive probe, enabling its covalent conjugation to primary and secondary amines on biomolecules such as proteins and amino-modified oligonucleotides. This dye is a nonsulfonated analog of the popular Alexa Fluor® 488 dye.[][2]

One of the primary advantages of 5-Carboxyrhodamine 110 NHS Ester is its exceptional photostability and the insensitivity of its fluorescence to pH changes in the range of 4 to 9.[3][4][5] This makes it a superior alternative to other green fluorescent dyes like fluorescein (B123965) (FITC) for many applications.[3][4][5]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₇N₃O₇ | [3] |

| Molecular Weight | 471.42 g/mol | [3] |

| Excitation Maximum (λex) | ~502 nm | [5][6][7] |

| Emission Maximum (λem) | ~527 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [4][7] |

| Quantum Yield (Φ) | ~0.88 (for Rhodamine 110) | |

| Solubility | DMSO, DMF | [4][7] |

| Reactivity | Primary and secondary amines | [3][5] |

| Storage Conditions | -20°C, protect from light and moisture | [3] |

Biomolecule Labeling with this compound

The NHS ester moiety of 5-Carboxyrhodamine 110 reacts with nucleophilic primary and secondary amines on target biomolecules to form a stable amide bond. This reaction is the basis for its use as a fluorescent labeling reagent.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the fluorescent labeling of proteins with this compound.

Materials:

-

This compound

-

Protein of interest (e.g., antibody) in an amine-free buffer

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before use.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh for each labeling reaction.

-

-

Perform the Labeling Reaction:

-

The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A starting point is a 10- to 20-fold molar excess of the dye.

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the fluorescently labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Determine the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at 502 nm (for the dye).

-

The DOL can be calculated using the following formula: DOL = (A₅₀₂ × ε_protein) / ((A₂₈₀ - (A₅₀₂ × CF₂₈₀)) × ε_dye) where:

-

A₅₀₂ and A₂₈₀ are the absorbances at 502 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at 502 nm (76,000 cm⁻¹M⁻¹).

-

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of the dye / A₅₀₂ of the dye).

-

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Add a preservative like sodium azide (B81097) to a final concentration of 0.02% to prevent microbial growth.

-

Application in Studying Signaling Pathways

Fluorescently labeled biomolecules are powerful tools for investigating cellular signaling pathways. For instance, an antibody targeting a specific protein in a signaling cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, can be labeled with this compound. This allows for the visualization and quantification of the protein's expression, localization, and post-translational modifications (using phosphorylation-specific antibodies) within cells via techniques like immunofluorescence microscopy and flow cytometry.

This workflow allows researchers to assess the activation state of key signaling proteins under various experimental conditions, providing insights into the mechanisms of drug action, disease progression, and fundamental cellular processes. The high photostability of 5-Carboxyrhodamine 110 makes it particularly well-suited for imaging applications that require prolonged exposure to excitation light, such as confocal microscopy and time-lapse imaging.

References

- 2. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]

- 7. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Photostability of Carboxyrhodamine 110 Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability of Carboxyrhodamine 110 (CR110) dyes, a class of fluorescent labels prized for their brightness and resilience in demanding applications. We delve into the core photophysical properties of CR110 and its derivatives, offering a comparative analysis with other common green fluorescent dyes. Detailed experimental protocols are provided to enable researchers to quantify photostability in their own laboratories.

Introduction to Carboxyrhodamine 110 Dyes

Carboxyrhodamine 110, often referred to as Rhodamine Green, is a xanthene dye that has emerged as a superior alternative to traditional green fluorescent probes like fluorescein (B123965). Its key advantages include high photostability, a strong extinction coefficient, and a high fluorescence quantum yield.[1] Furthermore, the fluorescence of CR110 is largely insensitive to pH fluctuations in the physiological range (pH 4-9), a critical feature for reliable quantification in biological experiments.[2][3] These properties make CR110 and its derivatives highly suitable for a range of applications, including fluorescence microscopy, single-molecule detection, and high-resolution imaging techniques.[4]

Photophysical Properties and Photostability

The exceptional performance of CR110 dyes stems from their inherent molecular structure. The rigid xanthene core minimizes non-radiative decay pathways, leading to a high fluorescence quantum yield. The photostability of a fluorophore is a measure of its ability to resist photochemical degradation upon exposure to light. This is a critical parameter in fluorescence-based experiments, as photobleaching—the irreversible loss of fluorescence—can limit the duration of observation and compromise quantitative measurements.

Quantitative Data Summary

The following tables summarize the key photophysical properties of Carboxyrhodamine 110 and its common derivatives, along with a comparison to other widely used green fluorescent dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Fluorescence Quantum Yield (Φf) | Solubility | Reference |

| Carboxyrhodamine 110 (CR110) | 499 | 525 | ~74,000 (in MeOH) | 0.92 (Rhodamine 110) | H₂O (pH > 6), DMF, DMSO | [1][4][6] |

| 5(6)-CR110 NHS Ester | 502 | 527 | 76,000 | Not specified | DMF, DMSO | [7][8] |

| 5(6)-CR110 Azide | 501 | 523 | 74,000 | Not specified | DMF, DMSO | [3] |

| 5/6-CR110-PEG4-Alkyne | 501 | 525 | 74,000 (in MeOH) | Not specified | DMF, DMSO, MeOH | [8] |

Note: The fluorescence quantum yield of the parent molecule, Rhodamine 110, is provided as a reference for Carboxyrhodamine 110.

| Dye | Relative Photostability | Key Advantages | Key Disadvantages | Reference |

| Carboxyrhodamine 110 (Rhodamine Green) | High (more stable than Fluorescein and Oregon Green 488) | High photostability, pH insensitivity (4-9), high quantum yield | Limited data on photobleaching quantum yield | [2][4] |

| Fluorescein (FITC) | Low | Bright initial fluorescence | Rapid photobleaching, pH sensitivity | [2] |

| Oregon Green 488 | Moderate | More photostable than fluorescein | Less photostable than CR110 | [4] |

| Alexa Fluor 488 | High | High photostability and brightness | Potential for degradation under alkaline conditions | [4][8] |

| BODIPY FL | High | High photostability, narrow emission spectra | Lower quantum yield than CR110 |

Experimental Protocols for Measuring Photostability

Determining the photostability of a fluorescent dye is crucial for designing robust and quantitative fluorescence-based assays. The photobleaching quantum yield (Φp) is a key parameter that quantifies this stability. It is defined as the number of molecules that are photobleached per photon absorbed. A lower Φp indicates higher photostability.

Two common methods for determining the photobleaching quantum yield are presented below: a spectrofluorometer-based method and a more advanced technique using Fluorescence Correlation Spectroscopy (FCS).

General Workflow for Photostability Measurement

The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.

Caption: A generalized workflow for determining the photostability of a fluorescent dye.

Protocol 1: Photobleaching Quantum Yield Determination using a Spectrofluorometer

This method involves irradiating a solution of the fluorescent dye with a constant light source and monitoring the decrease in fluorescence intensity over time.

Materials:

-

Spectrofluorometer with a temperature-controlled sample holder and a stable light source (e.g., Xenon arc lamp).

-

Quartz cuvette (1 cm path length).

-

Carboxyrhodamine 110 dye.

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).

-

UV-Vis spectrophotometer.

-

Stir bar and magnetic stirrer.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of Carboxyrhodamine 110 in the chosen solvent.

-

Dilute the stock solution to a working concentration that gives an absorbance of approximately 0.05 at the excitation maximum (around 500 nm) in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the exact absorbance at the excitation wavelength that will be used for the photobleaching experiment.

-

-

Spectrofluorometer Setup:

-

Set the excitation and emission wavelengths on the spectrofluorometer to the maximums for CR110 (e.g., Ex: 502 nm, Em: 524 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Place the cuvette containing the dye solution and a small stir bar in the temperature-controlled sample holder of the spectrofluorometer.

-

Start stirring at a constant, gentle speed to ensure homogeneity during the experiment.

-

-

Photobleaching Experiment:

-

Open the excitation shutter to continuously illuminate the sample.

-

Record the fluorescence intensity at the emission maximum over time. The data acquisition interval should be set to capture the decay curve accurately (e.g., every 30 seconds for a total of 30-60 minutes, or until the fluorescence has decreased significantly).

-

-

Data Analysis:

-

Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time (t).

-

The initial phase of the decay should be approximately linear. Perform a linear regression on this initial portion of the curve. The absolute value of the slope of this line is the first-order photobleaching rate constant (k_p).

-

The photobleaching quantum yield (Φp) can then be calculated using the following equation:

Φp = k_p / (2.303 * I₀ * ε * l)

Where:

-

k_p is the first-order photobleaching rate constant (s⁻¹).

-

I₀ is the incident photon flux (moles of photons per cm² per second). This needs to be determined for the specific instrument and settings used, often through chemical actinometry.

-

ε is the molar extinction coefficient of the dye at the excitation wavelength (M⁻¹cm⁻¹).

-

l is the path length of the cuvette (cm).

-

-

Protocol 2: Photostability Assessment using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique that can provide information about diffusion, concentration, and photophysics at the single-molecule level. By analyzing the fluorescence fluctuations as molecules diffuse through a tiny observation volume, one can extract information about photobleaching events.

Materials:

-

Confocal microscope equipped with an FCS module, including a stable laser source (e.g., 488 nm), a high numerical aperture objective, and sensitive single-photon detectors.

-

Carboxyrhodamine 110 dye.

-

Appropriate solvent or buffer.

-

Cover glass of the correct thickness for the objective.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Carboxyrhodamine 110 in the desired solvent (typically in the nanomolar concentration range). The concentration should be low enough to ensure that only a few molecules are present in the confocal volume at any given time.

-

-

FCS Instrument Setup and Calibration:

-

Align the confocal microscope and the FCS detection path.

-

Calibrate the size of the confocal volume using a standard dye with a known diffusion coefficient (e.g., Rhodamine 6G).

-

-

FCS Measurement:

-

Place a drop of the CR110 solution on a coverslip and focus the laser into the solution.

-

Record the fluorescence intensity fluctuations over a period of time (typically several minutes).

-

Repeat the measurement at different laser powers to assess the power-dependence of the photobleaching.

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

-

The ACF will show a decay corresponding to the diffusion of the molecules through the confocal volume.

-

In the presence of photobleaching, the ACF will be distorted. The shape of the ACF can be fitted to a model that includes terms for diffusion and photobleaching kinetics. From this fit, it is possible to extract the photobleaching rate.

-

Caption: Workflow for assessing dye photostability using Fluorescence Correlation Spectroscopy.

Conclusion

Carboxyrhodamine 110 dyes offer a compelling combination of high fluorescence quantum yield, excellent photostability, and pH insensitivity, making them a robust choice for a wide array of fluorescence-based applications in research and drug development. While a definitive photobleaching quantum yield for CR110 remains to be widely reported, its qualitative and comparative superiority to other green dyes is well-established. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the photostability of CR110 and other fluorophores, enabling the informed selection of the most suitable dye for their specific experimental needs. The continued development and characterization of such high-performance fluorescent probes are essential for advancing the frontiers of biological imaging and molecular diagnostics.

References

- 1. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrum [CR110 (Carboxyrhodamine 110)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. 5/6-Carboxyrhodamine 110-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

pH Sensitivity of 5-Carboxyrhodamine 110 NHS Ester Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) and its amine-reactive derivative, 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, are widely utilized green fluorescent dyes in biological research. A key advantage of this fluorophore is its remarkable photostability and the relative insensitivity of its fluorescence to pH within the physiological range, making it a preferred alternative to other dyes like fluorescein (B123965) (FITC) for many applications.[1][2][3][4][5][6] This guide provides an in-depth analysis of the pH sensitivity of 5-Carboxyrhodamine 110 NHS Ester fluorescence, including its chemical reactivity, experimental protocols for characterization, and a summary of its pH-dependent fluorescent properties.

Chemical Reactivity

This compound is designed to covalently attach to primary and secondary amines on biomolecules such as proteins and nucleic acids. The NHS ester moiety reacts with the amine group to form a stable amide bond, as illustrated in the signaling pathway below. This reaction is typically carried out in a buffer with a slightly basic pH (around 8.3-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[7]

Caption: Reaction of this compound with a primary amine.

pH-Dependent Fluorescence of 5-Carboxyrhodamine 110

The fluorescence of the 5-Carboxyrhodamine 110 core structure is notably stable across a broad pH range. Multiple sources indicate that its fluorescence intensity is largely independent of pH from approximately 4 to 9.[1][2][3][4][5][6] This characteristic is highly advantageous for quantitative applications in biological systems where pH can vary between different cellular compartments. While specific quantitative data is not extensively published, the general behavior is summarized in the table below. Outside of this stable range, particularly at very low pH, some rhodamine dyes can exhibit changes in fluorescence due to structural alterations like the opening and closing of a spirolactam ring, though this is more pronounced in other rhodamine derivatives.[8][9]

| pH | Relative Fluorescence Intensity (%) | Remarks |

| < 4 | Potentially Decreased | Fluorescence may decrease in highly acidic conditions due to structural changes. |

| 4 - 9 | ~100 | Fluorescence is stable and largely insensitive to pH changes within this range.[1][2][3][4][5][6] |

| > 9 | Stable | Generally stable, though extreme basic conditions should be evaluated for specific applications. |

Experimental Protocol for Determining pH Sensitivity

The following is a generalized protocol for determining the pH sensitivity of a fluorescent dye like 5-Carboxyrhodamine 110 after conjugation to a biomolecule.

I. Materials and Reagents

-

This compound

-

Biomolecule of interest (e.g., protein, antibody)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., size-exclusion chromatography)

-

A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 3 to 11)[10][11][12]

-

Fluorometer or microplate reader with appropriate excitation and emission filters for 5-CR110 (Excitation/Emission maxima ~502/524 nm)[1][2]

II. Experimental Workflow

The overall workflow for determining the pH sensitivity of a fluorescently labeled biomolecule is depicted below.

Caption: Workflow for determining the pH sensitivity of a fluorescent conjugate.

III. Step-by-Step Procedure

-

Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Biomolecule Preparation: Dissolve the biomolecule to be labeled in the conjugation buffer at a suitable concentration.

-

Conjugation: Add the dye stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized. Incubate the reaction mixture for a specified time, typically at room temperature.

-

Purification: Remove unconjugated dye from the labeled biomolecule using a purification method such as size-exclusion chromatography.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range. Ensure the buffer components do not interfere with the fluorescence of the dye.

-

Sample Preparation: Dilute the purified fluorescent conjugate into each of the different pH buffers to a consistent final concentration.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of approximately 502 nm and measure the emission at approximately 524 nm.

-

Data Analysis: Plot the measured fluorescence intensity as a function of pH to determine the pH sensitivity profile of the conjugate.

Conclusion

This compound is a robust fluorescent label whose emission is largely unaffected by pH in the physiologically relevant range of 4 to 9. This property, combined with its high photostability, makes it an excellent choice for a wide array of applications in cell biology, drug development, and diagnostics where a stable fluorescent signal is paramount. The experimental protocol provided offers a framework for researchers to verify the pH sensitivity of their specific 5-CR110-labeled conjugates in their experimental systems.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. 5(6)-Carboxyrhodamine 110 NHS Ester | AxisPharm [axispharm.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]

- 9. New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srmist.edu.in [srmist.edu.in]

- 11. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 12. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

In-Depth Technical Guide: Solubility of 5-Carboxyrhodamine 110 NHS Ester in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Carboxyrhodamine 110 NHS Ester in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the chemical principles governing the dissolution of this fluorescent dye.

Introduction to this compound

5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a widely used amine-reactive fluorescent dye. It is favored for its high photostability and pH-insensitivity in the physiological range of 4 to 9, making it a superior alternative to fluorescein-based dyes like FITC for many applications. Its primary use is in the covalent labeling of proteins, peptides, and amine-modified nucleic acids to form stable dye-biomolecule conjugates for visualization and quantification in various biological assays. Given that these labeling reactions are often performed in organic solvents, understanding the solubility of this compound in solvents such as DMSO and DMF is critical for experimental success.

Quantitative Solubility Data

While many suppliers state that this compound is soluble in DMSO and DMF, specific quantitative data is not consistently published for this exact compound. However, data for the structurally analogous compound, 5-Carboxyfluorescein Succinimidyl Ester (5-CFSE), provides a strong reference point.

| Compound | Solvent | Reported Solubility (approx.) |

| 5-Carboxyfluorescein Succinimidyl Ester (5-CFSE) | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL | |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Note: The quantitative values for 5-CFSE are provided as a close approximation for this compound due to their structural similarities.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Both the solute and the solvents are polar organic molecules.

Chemical Structure of this compound: The molecule possesses a rigid xanthene core, which is largely nonpolar, but it also contains several polar functional groups, including a carboxylic acid, an ester, and two hydroxyl groups. The N-hydroxysuccinimidyl ester group is highly reactive towards primary amines and is also susceptible to hydrolysis in the presence of water.

Properties of DMSO and DMF:

-

Polar Aprotic Solvents: Both DMSO and DMF are polar aprotic solvents. They have large dipole moments, which allow them to solvate polar molecules effectively.

-

Hydrogen Bond Acceptors: They can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the rhodamine dye.

-

High Dielectric Constants: Their high dielectric constants facilitate the dissolution of polar compounds.

The combination of these properties allows DMSO and DMF to effectively surround the this compound molecules, overcoming the intermolecular forces in the solid dye and leading to dissolution.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the standard procedure for dissolving this compound to create a stock solution for labeling reactions.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and tips

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution by adding the desired volume of anhydrous DMSO or DMF to the solid dye. A common stock concentration is 10 mg/mL.

-

Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

Use the stock solution immediately for labeling reactions. It is not recommended to store the dye in solution for extended periods due to the moisture sensitivity of the NHS ester.

Protocol for Determining a Saturated Solution (Solubility)

This protocol describes a method to determine the approximate solubility of this compound in DMSO or DMF at room temperature.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Add a pre-weighed excess amount of this compound to a known volume of DMSO or DMF in a vial.

-

Seal the vial and vortex vigorously for 2-3 minutes.

-

Allow the vial to equilibrate at room temperature for at least one hour, with intermittent vortexing, to ensure saturation.

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same solvent to a concentration that is within the linear range of a spectrophotometer at the absorbance maximum of the dye (approximately 495 nm).

-

Measure the absorbance of the diluted solution.

-

Calculate the concentration of the saturated solution using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of this compound (approximately 75,000 cm⁻¹M⁻¹).

-

From the concentration, calculate the solubility in mg/mL.

Visualizations

Caption: Dissolution of this compound.

An In-depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1] This reactivity is fundamental to a wide array of applications, from fluorescently labeling antibodies for immunoassays to constructing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This guide provides a detailed examination of the NHS ester reaction mechanism, critical reaction parameters, quantitative data, and practical experimental protocols.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[1][] The process can be broken down into the following key steps:

-

Nucleophilic Attack: The reaction is initiated when the unprotonated primary amine (R-NH₂), acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[1][4]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[1][4]

-

Collapse and Leaving Group Departure: The intermediate quickly collapses. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group and is expelled.[1][4]

-

Amide Bond Formation: The final product is a highly stable, covalent amide bond linking the two molecules, with NHS released as a byproduct.[1][4]

This reaction is highly selective for primary aliphatic amines, such as those found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[2][5]

Figure 1: NHS ester reaction with a primary amine.

Critical Reaction Parameters

The success of an NHS ester conjugation hinges on the careful control of several experimental parameters. The goal is to maximize the rate of the desired aminolysis reaction while minimizing competing side reactions, most notably hydrolysis.

The pH of the reaction buffer is the most critical factor influencing the reaction's outcome.[6][7] It governs a delicate balance between two competing factors:

-

Amine Reactivity: Only the unprotonated, neutral form of a primary amine (-NH₂) is nucleophilic and can react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.[5][7] Since the pKa of lysine's ε-amino group is around 10.5, a higher pH increases the concentration of the reactive, deprotonated amine.

-

NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water attacks the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with pH.[7][8][9]

Therefore, the optimal pH is a compromise. For most protein labeling applications, a pH range of 8.3 to 8.5 is considered optimal, as it provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable.[6][10]

The primary amine (aminolysis) and water (hydrolysis) compete to react with the NHS ester. The efficiency of the conjugation is determined by the relative rates of these two reactions.

Figure 2: Competition between aminolysis and hydrolysis.

The following table summarizes the stability of NHS esters at various pH values, highlighting the importance of timely execution of the reaction, especially at higher pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

| Data sourced from Thermo Fisher Scientific.[8][9] |

-

Temperature: Reactions are typically performed at room temperature (for 1-4 hours) or at 4°C (overnight).[8] Lower temperatures can help to decrease the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed.

-

Concentration: Higher concentrations of the protein or biomolecule (e.g., 1-10 mg/mL) can improve labeling efficiency.[6][11] This is because the desired reaction with the amine is a bimolecular reaction, while hydrolysis is pseudo-first order, making the conjugation more favorable at higher reactant concentrations.

-

Buffer Choice: It is crucial to use an amine-free buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines and will compete with the target molecule, drastically reducing conjugation efficiency.[8][12] Commonly used buffers include phosphate, bicarbonate, borate, or HEPES.[8]

-

Solvent: While aqueous buffers are standard, some NHS esters have poor water solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[6][8] It is essential to use anhydrous solvents to prevent premature hydrolysis of the stock solution.[12]

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative data relevant to NHS ester reactions.

Table 1: Optimal Reaction Conditions

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[6][8] | Balances amine nucleophilicity with NHS ester hydrolytic stability. |

| Temperature | Room Temperature or 4°C[8] | Room temperature for faster reactions; 4°C to minimize hydrolysis and for sensitive proteins. |

| Reaction Time | 0.5 - 4 hours (RT) or overnight (4°C)[8] | Dependent on temperature and reagent stability. |

| Buffer System | Phosphate, Bicarbonate, Borate, HEPES[8] | Must be free of primary amines to avoid competing reactions. |

| Protein Conc. | 1 - 10 mg/mL[6] | Higher concentration favors the bimolecular aminolysis reaction over hydrolysis. |

| NHS Ester Molar Excess | 5x - 20x | Empirical value; depends on the protein and desired degree of labeling.[13] |

Table 2: Stability of NHS Esters (Hydrolysis Half-life)

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours[8][9] |

| 7.0 | 25 | ~1 hour |

| 8.0 | 25 | ~30 minutes |

| 8.6 | 4 | 10 minutes[8][9] |

| 9.0 | 25 | < 10 minutes |

| Data compiled from various sources.[8][9][12] |

Experimental Protocols

Below is a generalized protocol for labeling a protein with an NHS ester. It is crucial to optimize conditions for each specific protein and NHS ester pair.

-

Protein solution (1-10 mg/mL in an appropriate buffer)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3)

-

NHS ester reagent

-

Anhydrous DMSO or DMF (for dissolving the NHS ester)

-

Quenching reagent (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography/desalting column)

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH and concentration. This can be achieved through dialysis or using a desalting column.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[13][14] Do not prepare aqueous stock solutions for storage as they will hydrolyze.[13]

-

Initiate the Reaction: Add the calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[13]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, often with protection from light if using a fluorescent dye.[6][14]

-

Quench the Reaction: Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.

-

Purify the Conjugate: Remove unreacted NHS ester, the NHS byproduct, and quenching reagent from the labeled protein using a desalting or size-exclusion chromatography column.[2][6]

Figure 3: General experimental workflow for protein labeling.

Potential Side Reactions

While highly selective for primary amines, NHS esters can react with other nucleophilic residues under certain conditions, particularly if primary amines are inaccessible or at a non-optimal pH.[1][5]

-

Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can be acylated. The resulting ester linkage is less stable than an amide bond and can be hydrolyzed.[5][12]

-

Sulfhydryl Groups: The thiol group of cysteine can react to form a thioester, which is also less stable than an amide bond.[12]

-

Imidazole (B134444) Groups: The imidazole ring of histidine can also exhibit some reactivity.[12]

These side reactions are generally much slower than the reaction with primary amines at the optimal pH range of 7.2-8.5 and are often not a significant concern.[5]

Conclusion

The reaction of NHS esters with primary amines is a robust and versatile tool for bioconjugation. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical influence of pH on the competing aminolysis and hydrolysis reactions is paramount for success. By carefully controlling the reaction conditions—particularly pH, temperature, and reactant concentrations—researchers can achieve high-yield, specific, and reproducible conjugations, enabling a vast range of applications in research, diagnostics, and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. biotium.com [biotium.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

5-Carboxyrhodamine 110 NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. This document covers its core physicochemical properties, detailed experimental protocols for conjugation, and its applications in various research and development contexts.

Core Properties and Specifications

5-Carboxyrhodamine 110 (CR110) NHS ester is an amine-reactive fluorescent probe valued for its bright green fluorescence, high photostability, and fluorescence insensitivity to pH in the physiological range (pH 4-9).[1][2][3] These characteristics make it a superior alternative to other green fluorescent dyes like fluorescein (B123965) (FITC) and Alexa Fluor® 488 for many applications.[1][3][4] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary and secondary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][5]

Below is a summary of the key quantitative data for 5-Carboxyrhodamine 110 NHS Ester, including both the single 5-isomer and the mixed 5(6)-isomers. The single isomer is often preferred for applications requiring high-resolution purification, such as labeling peptides and nucleotides, as it can reduce signal broadening during HPLC.[3][6][7]

| Property | This compound (Single Isomer) | 5(6)-Carboxyrhodamine 110 NHS Ester (Mixed Isomers) |

| Molecular Formula | C₂₅H₁₇N₃O₇[1][6] | C₂₅H₁₇N₃O₇[2][8] |

| Molecular Weight | 471.43 g/mol [6][9][10] | 471.42 g/mol [1] |

| Excitation Maximum (λex) | ~502 nm[6] | ~502 nm[9][11] |

| Emission Maximum (λem) | ~527 nm[6] | ~527 nm[9][11] |

| Molar Extinction Coefficient | ~76,000 cm⁻¹M⁻¹[6][9][10] | ~76,000 cm⁻¹M⁻¹[9][10][11] |

| Solubility | DMSO, DMF[6][9][10] | DMSO, DMF[1][9][10] |

| Storage Conditions | -20°C, protect from light[1][6][11] | -20°C to -85°C, protect from light[9][10] |

Note: Some suppliers may provide the hydrochloride salt of the mixed isomers, which has a molecular formula of C₂₅H₁₈ClN₃O₇ and a molecular weight of approximately 507.9 g/mol .[11][12]

Experimental Protocols: Biomolecule Conjugation

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are based on general procedures for NHS ester conjugations and should be optimized for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to proteins, such as antibodies, that contain primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO₃) buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer (e.g., PBS). The protein solution should be free of amine-containing stabilizers like Tris or glycine.

-

Adjust the protein concentration to 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Labeling Reaction:

-

While gently stirring, add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.

-

Elute the column with PBS buffer. The first colored fraction to elute will be the dye-protein conjugate.

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Adding a stabilizing agent like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide (B81097) can improve stability.

-

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

-

Sterile, nuclease-free water

-

Purification supplies (e.g., reverse-phase cartridge or HPLC)

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in sterile, nuclease-free water.

-

Add 1/10th volume of 1 M sodium carbonate/bicarbonate buffer (pH 9.0) to the oligonucleotide solution.

-

-

Prepare the Dye Stock Solution:

-

Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add the dye solution to the oligonucleotide solution. A 20-50 fold molar excess of the dye is typically used.

-

Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Remove the excess, unreacted dye using a reverse-phase cartridge or by HPLC.

-

-

Storage:

-

Store the purified, labeled oligonucleotide at -20°C.

-

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Caption: A flowchart illustrating the key steps in labeling proteins with this compound.

Caption: A flowchart detailing the process of labeling amine-modified oligonucleotides.

Applications in Research and Drug Development

This compound is a versatile tool for a wide range of applications where fluorescently labeled biomolecules are required.

-

Fluorescence Microscopy: Labeled antibodies are extensively used as secondary detection reagents in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues.

-

Flow Cytometry: Fluorescently conjugated antibodies are essential for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.

-

Fluorescence Correlation Spectroscopy (FCS): The high photostability and brightness of CR110 make it suitable for FCS studies, which can be used to investigate molecular dynamics and concentrations.[2][9][10][11]

-

Drug Development: In drug development, fluorescently labeled small molecules, peptides, or antibodies can be used to study drug uptake, distribution, and target engagement in cellular and in vivo models.

While this compound is not typically used to probe specific signaling pathways directly, it is an enabling technology for studying these pathways. For example, by labeling an antibody against a phosphorylated (activated) signaling protein, researchers can visualize the activation state of a signaling pathway in response to a drug candidate.

Conclusion

This compound is a robust and reliable fluorescent dye for the covalent labeling of proteins, oligonucleotides, and other amine-containing molecules. Its excellent photophysical properties provide significant advantages for a variety of fluorescence-based applications in both basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the successful use of this valuable research tool.

References

- 1. biotium.com [biotium.com]

- 2. 5(6)-Carboxyrhodamine 110 NHS Ester | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. This compound, 219729-26-7 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5(6)-Carboxyrhodamine 110 NHS ester | CAS 219729-26-7 | AxisPharm [axispharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]

- 12. abpbio.com [abpbio.com]

An In-depth Technical Guide to Bioconjugation with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern life sciences research and therapeutic development. The specific labeling of proteins, nucleic acids, and other biological macromolecules with fluorescent dyes has revolutionized our ability to visualize, track, and quantify biological processes in real-time. This in-depth technical guide provides a comprehensive overview of the core principles, key chemistries, experimental protocols, and critical considerations for successful bioconjugation with fluorescent dyes.

Core Principles of Bioconjugation Chemistry

The foundation of bioconjugation lies in the selective reaction between a reactive functional group on the fluorescent dye and a specific functional group on the biomolecule. The ideal bioconjugation chemistry is highly efficient, specific, and proceeds under mild conditions to preserve the biological activity of the target molecule. Three major classes of reactions dominate the landscape of fluorescent labeling: amine-reactive, thiol-reactive, and bioorthogonal "click" chemistries.

Amine-Reactive Chemistry: Targeting Lysine (B10760008) Residues and the N-terminus

The most common strategy for labeling proteins is to target primary amines found on the side chain of lysine residues and the N-terminus of the polypeptide chain. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive reagents. The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2]

Thiol-Reactive Chemistry: Site-Specific Labeling of Cysteine Residues

For more site-specific labeling, thiol-reactive chemistries targeting the sulfhydryl group of cysteine residues are employed. Maleimides are the most popular class of thiol-reactive reagents. The reaction, a Michael addition, occurs between the maleimide (B117702) and the thiol group, forming a stable thioether bond.[3][4][5] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophiles like amines.[6]

Bioorthogonal "Click" Chemistry: High Efficiency and Specificity

"Click" chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible.[7][8] The most prominent example in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[9][10][] A significant advantage of click chemistry is its bioorthogonality; the azide (B81097) and alkyne functional groups are absent in most biological systems, preventing side reactions.[9] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation that does not require a copper catalyst, making it particularly suitable for live-cell imaging.[7][8][12]

Quantitative Data Presentation

Table 1: Photophysical Properties of Common Fluorescent Dyes

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| FITC | 494 | 518 | ~75,000 | 0.92 |

| TRITC | 550 | 570 | ~90,000 | 0.95 |

| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |

| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 |

| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 649 | 670 | 250,000 | 0.28 |

| Cy7 | 750 | 773 | 250,000 | 0.12 |

Data compiled from multiple sources.[][13][14][15][16][17][18] Values can vary depending on the conjugation partner and solvent conditions.

Table 2: Comparison of Bioconjugation Chemistries

| Chemistry | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |

| NHS Ester | Primary Amines (-NH₂) | Modest to High (50-90%)[2] | High (Amide bond) | Moderate (30 min - 4 hours) | pH-sensitive (optimal ~7.2-8.5); susceptible to hydrolysis.[] |

| Maleimide | Thiols (-SH) | High (>90%)[19] | High (Thioether bond) | Fast (1-2 hours) | pH-sensitive (optimal ~6.5-7.5); potential for off-target reaction at higher pH.[3][4] |

| CuAAC (Click) | Azide/Alkyne | Very High (>95%)[9] | Very High (Triazole) | Fast (15-60 minutes) | Requires copper catalyst which can be cytotoxic.[10][] |

| SPAAC (Click) | Azide/Cyclooctyne | High (>90%)[7][12] | Very High (Triazole) | Moderate to Fast | No catalyst required; ideal for live-cell applications.[8] |

Efficiency can vary based on specific reactants and conditions.[2][20]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with an NHS-Ester Fluorescent Dye (e.g., Alexa Fluor 488 NHS Ester)

1. Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Alexa Fluor 488 NHS ester (or other amine-reactive dye)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction tubes

-

Pipettes and tips

2. Procedure:

-

Prepare the Antibody:

-

Ensure the antibody is in an amine-free buffer. If Tris or glycine (B1666218) are present, perform a buffer exchange into PBS.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Alexa Fluor 488 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely. This solution should be prepared fresh.[21]

-

-

Perform the Labeling Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

-

Protocol 2: Site-Specific Protein Labeling with a Maleimide-Reactive Fluorescent Dye

1. Materials:

-

Protein solution containing a free cysteine (1-5 mg/mL in degassed, thiol-free buffer, e.g., PBS, pH 7.2)

-

Maleimide-activated fluorescent dye

-

Anhydrous DMSO or DMF

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., β-mercaptoethanol or cysteine)

-

Purification column (e.g., size-exclusion chromatography)

2. Procedure:

-

Prepare the Protein:

-

Prepare the Dye Stock Solution:

-

Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[3]

-

-

Perform the Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[22]

-

-

Quench the Reaction:

-

Add a quenching reagent like β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15 minutes.[22]

-

-

Purify the Conjugate:

Protocol 3: Labeling of an Alkyne-Modified Oligonucleotide via Copper-Catalyzed Click Chemistry (CuAAC)

1. Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized fluorescent dye

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[9]

-

Sodium ascorbate (B8700270)

-

DMSO

-

Triethylammonium acetate (B1210297) buffer (TEAA)

-

Purification supplies (e.g., HPLC or PAGE)

2. Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of the azide-dye in DMSO.[9]

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of the ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

-

Perform the Click Reaction:

-

In a reaction tube, combine the alkyne-oligonucleotide, TEAA buffer (final concentration 0.2 M), and DMSO.

-

Add the azide-dye solution (typically a 1.5 to 5-fold molar excess over the oligonucleotide).[9]

-

Pre-mix the CuSO₄ and ligand solutions.

-

Add the CuSO₄/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate at room temperature for 30-60 minutes.

-

-

Purify the Conjugate:

Mandatory Visualizations

Caption: General experimental workflow for fluorescent bioconjugation.

Caption: Core bioconjugation chemical reactions.

Caption: Visualizing the MAPK/ERK signaling pathway with a fluorescent ligand.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools across various scientific disciplines.

-

Cellular Imaging: Fluorescent antibodies and probes enable the visualization of specific proteins and organelles within fixed and living cells, providing insights into their localization and dynamics.[24][25]

-

Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface and intracellular markers.

-

Immunoassays: Techniques like ELISA and Western blotting utilize fluorescently tagged antibodies for the sensitive detection and quantification of target antigens.

-

Drug Development: Bioconjugation is central to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[20] Fluorescent dyes can be used as non-toxic surrogates in the process development of ADCs.

-

Pharmacokinetic Studies: Fluorescent labeling allows for the tracking of therapeutic molecules in vivo, providing crucial data on their distribution, metabolism, and clearance.[26]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | - Suboptimal pH- Hydrolysis of reactive group- Inactive biomolecule or dye- Insufficient molar excess of dye | - Optimize buffer pH for the specific chemistry.- Use fresh, anhydrous solvents for dye stock solutions.- Ensure the biomolecule and dye are of high quality.- Perform a titration to find the optimal dye-to-biomolecule ratio.[5][27][28] |

| Protein Precipitation | - High concentration of organic solvent- Over-labeling of the protein | - Minimize the volume of the dye stock solution added.- Reduce the molar excess of the labeling reagent.[22] |

| Loss of Biological Activity | - Labeling at a critical functional site- Denaturation during the reaction | - Use site-specific labeling techniques (e.g., maleimide chemistry for a non-essential cysteine).- Perform the reaction at a lower temperature (e.g., 4°C).[27] |

| High Background/Non-specific Staining | - Unreacted free dye- Non-specific binding of the conjugate | - Ensure thorough purification of the conjugate.- Include appropriate blocking steps in staining protocols.- Titrate the conjugate to the lowest effective concentration. |

Conclusion

Bioconjugation with fluorescent dyes is a powerful and versatile technology that continues to drive innovation in biological research and medicine. A thorough understanding of the underlying chemistries, careful optimization of reaction conditions, and rigorous characterization of the final conjugate are essential for obtaining reliable and reproducible results. This guide provides a solid foundation for researchers to successfully design and execute fluorescent bioconjugation experiments, enabling them to illuminate the intricate workings of biological systems.

References

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lifetein.com [lifetein.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click Chemistry [organic-chemistry.org]

- 12. jcmarot.com [jcmarot.com]

- 13. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Fluorophores [microscopy.unc.edu]

- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. qiagen.com [qiagen.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. interchim.fr [interchim.fr]

- 24. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 27. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 28. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step Antibody Conjugation with 5-Carboxyrhodamine 110 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target antigens in a wide array of applications, including flow cytometry, immunofluorescence microscopy, and ELISAs.[1][2] 5-Carboxyrhodamine 110 (also known as Rhodamine Green™) is a bright and photostable green-fluorescent dye.[3][4] Its N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive reagent that efficiently labels antibodies and other proteins.[5][6][7] This protocol provides a detailed, step-by-step guide for the successful conjugation of antibodies with 5-Carboxyrhodamine 110 NHS Ester, ensuring optimal and reproducible results.

The fundamental principle of this conjugation chemistry involves the reaction of the NHS ester with primary amines (-NH2) on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[5][6][8] This reaction is pH-dependent, with optimal labeling occurring in a slightly basic buffer (pH 7-9).[5][9] Proper purification of the antibody before conjugation and removal of unconjugated dye after the reaction are critical steps for obtaining a high-quality conjugate.[10][11]

Materials and Equipment

Materials:

-

Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS)[12]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][9]

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[6][9]

-